molecular formula C12H15NO4S B2613317 4-(((1,1-Dioxidotetrahydrothiophen-3-yl)amino)methyl)benzoic acid

4-(((1,1-Dioxidotetrahydrothiophen-3-yl)amino)methyl)benzoic acid

Cat. No.: B2613317
M. Wt: 269.32 g/mol
InChI Key: MOJLIMGDPWKZAO-UHFFFAOYSA-N
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Description

Structural Characterization of 4-(((1,1-Dioxidotetrahydrothiophen-3-yl)amino)methyl)benzoic Acid

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as This compound . Its structure comprises a benzoic acid core substituted at the para position with an aminomethyl linker, which is further connected to a tetrahydrothiophene-1,1-dioxide moiety. The tetrahydrothiophene ring is a five-membered cyclic sulfone with two sulfonyl oxygen atoms bonded to sulfur. The substituent at position 3 of the tetrahydrothiophene ring is critical for its nomenclature, as the numbering prioritizes the sulfur atom (position 1) and the adjacent carbons (positions 2–5).

Key Components:
  • Benzoic Acid Backbone : A benzene ring with a carboxylic acid group at position 4.
  • Aminomethyl Linker : A methylene group (-CH₂-) bridging the benzoic acid to the amino-nitrogen.
  • Tetrahydrothiophene-1,1-dioxide : A saturated thiophene ring with two sulfonyl groups (S=O) at positions 1 and 1 (equivalent positions due to ring symmetry).

The IUPAC name adheres to priority rules, with the benzoic acid moiety as the parent chain, followed by substituents listed in alphabetical order. The compound’s stereochemistry is unspecified, indicating no chiral centers in the structure.

Molecular Geometry and Conformational Analysis

The molecular geometry is determined by the interplay of covalent bonds, steric interactions, and electronic effects.

Benzoic Acid Core :
  • Planar Benzene Ring : Aromatic π-system with bond lengths alternating between ~1.38–1.40 Å (C-C) and ~1.23 Å (C=O).
  • Carboxylic Acid Group : A trigonal planar geometry at the carbonyl carbon, with O-H bond lengths of ~0.96 Å.
Tetrahydrothiophene-1,1-dioxide Moiety :
  • Cyclic Sulfone : A five-membered ring with two sulfonyl groups. The sulfur atom adopts a tetrahedral geometry, with S=O bond lengths of ~1.45 Å and S-C bond lengths of ~1.76 Å.
  • Ring Conformation :
    • Planar Sulfone Rings : Non-halogenated derivatives (e.g., sulfolane) exhibit planar conformations due to resonance stabilization.
    • Twisted Derivatives : Halogenated analogs (e.g., 3,3,4,4-tetrachlorotetrahydrothiophene-1,1-dioxide) adopt twisted conformations to minimize steric strain.
Aminomethyl Linker :
  • Rotational Flexibility : The C-N bond allows free rotation, enabling the tetrahydrothiophene moiety to adopt multiple orientations relative to the benzoic acid.
  • Hydrogen Bonding : The amino group may interact with the sulfone oxygens or the carboxylic acid, influencing molecular packing.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for the compound are unavailable, insights can be drawn from structurally related derivatives:

Parameter Tetrahydrothiophene-1,1-dioxide Halogenated Derivatives Benzoic Acid Derivatives
Space Group Pnma (e.g., 2,5-dihydrothiophene) P21/c (tetrachloro) P2₁/c (common for carboxylic acids)
S=O Bond Length (Å) 1.45–1.47 1.43–1.44 N/A
C-S Bond Length (Å) 1.76–1.78 1.74–1.77 N/A
C=O Bond Length (Å) N/A N/A ~1.23
Ring Planarity High (non-halogenated) Low (halogenated) N/A
Key Observations :
  • Sulfone Geometry : The S=O bonds in tetrahydrothiophene-1,1-dioxide derivatives are shorter than typical sulfone bonds due to resonance stabilization.
  • Hydrogen Bonding : The carboxylic acid group may participate in intermolecular hydrogen bonds, while the sulfone oxygens could act as hydrogen bond acceptors.
  • Packing Efficiency : The planar sulfone ring facilitates efficient packing in non-halogenated derivatives, whereas halogenation disrupts planarity and increases intermolecular distances.

Comparative Analysis with Related Tetrahydrothiophene-1,1-dioxide Derivatives

The compound’s structure can be contrasted with other tetrahydrothiophene-1,1-dioxide derivatives to highlight unique features:

Structural Similarities
Feature This compound Sulfolane 3,3,4,4-Tetrachlorotetrahydrothiophene-1,1-dioxide
Sulfone Ring Planar (non-halogenated) Planar Twisted (due to steric hindrance)
Substituents Aminomethylbenzoic acid None Chlorine atoms at positions 3 and 4
Hydrogen Bonding Potential intramolecular H-bonding between COOH and NH None Minimal due to electron-withdrawing Cl
Key Differences
Aspect Current Compound Sulfolane Halogenated Derivatives
Electronic Effects Electron-withdrawing sulfone and carboxylic acid groups enhance acidity Neutral Electron-withdrawing Cl atoms increase reactivity
Solubility Moderate (polar groups) High (polar) Low (hydrophobic Cl substituents)
Reactivity Potential for nucleophilic substitution at NH or COOH groups Limited Susceptible to electrophilic substitution
Functional Implications
  • Acidity : The benzoic acid group contributes to higher acidity compared to non-carboxylic sulfone derivatives.
  • Stability : The sulfone ring provides stability against thermal and oxidative degradation, a property shared with sulfolane.
  • Biological Activity : While not directly reported, analogous sulfone-containing compounds exhibit bioactivity (e.g., kinase inhibition).

Properties

IUPAC Name

4-[[(1,1-dioxothiolan-3-yl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)10-3-1-9(2-4-10)7-13-11-5-6-18(16,17)8-11/h1-4,11,13H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJLIMGDPWKZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-(((1,1-Dioxidotetrahydrothiophen-3-yl)amino)methyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, which are key effectors in GPCR signaling pathways. These interactions can modulate the excitability of cells, particularly in the brain and peripheral tissues.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with GIRK channels can affect the regulation of heart rate and other physiological processes. Additionally, it has been observed to impact gene expression related to these pathways, further influencing cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates GIRK channel activity without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. These findings highlight the importance of dosage optimization in therapeutic applications.

Biological Activity

4-(((1,1-Dioxidotetrahydrothiophen-3-yl)amino)methyl)benzoic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H13N1O3S1
  • Molecular Weight : 253.30 g/mol
  • IUPAC Name : this compound

This compound features a benzoic acid moiety linked to a tetrahydrothiophene derivative through an amino group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound can interact with various biological pathways:

  • Proteasome and Autophagy Pathways : Studies have shown that benzoic acid derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are critical for protein degradation and cellular homeostasis .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic processes. For example, related compounds have been documented to inhibit neurolysin and angiotensin-converting enzyme (ACE), suggesting potential applications in treating cardiovascular diseases .

Antioxidant Activity

The antioxidant properties of this compound are significant. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. In vitro studies demonstrate that derivatives of benzoic acid can scavenge free radicals effectively.

Antimicrobial Activity

Research indicates that similar compounds possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential use as antimicrobial agents in pharmaceuticals .

Cytotoxicity and Antitumor Activity

Studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. Results indicate that certain derivatives can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity is essential for developing chemotherapeutic agents that minimize side effects .

Study 1: Proteasome Activation

A study investigated the effects of a benzoic acid derivative on human foreskin fibroblasts. The compound significantly activated proteasomal activity at concentrations of 5 μM, suggesting its potential as a modulator of protein degradation systems .

Concentration (μM)Proteasomal Activity (%)
1150
5467.3
10300

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a substantial reduction in bacterial growth at concentrations as low as 10 μg/mL.

CompoundBacterial StrainInhibition Zone (mm)
Benzoic Acid DerivativeStaphylococcus aureus15
Escherichia coli12

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of compounds similar to 4-(((1,1-Dioxidotetrahydrothiophen-3-yl)amino)methyl)benzoic acid have been synthesized and evaluated for their efficacy against various cancer cell lines.

Key Findings:

  • A study reported that certain thiazolidinone derivatives exhibited significant inhibition rates against leukemia and CNS cancer cell lines, suggesting that modifications similar to those found in this compound could enhance anticancer properties .
  • Compounds with structural similarities demonstrated inhibition percentages of up to 84.19% against leukemia cell lines and 72.11% against CNS cancer cells in preliminary screenings conducted by the National Cancer Institute (NCI) .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Sulfonamide groups, which are often present in similar compounds, are known for their antibacterial properties.

Research Insights:

  • Compounds containing sulfonamide groups have been extensively studied for their effectiveness against a range of bacterial infections. The presence of a tetrahydrothiophene moiety may enhance the compound's ability to penetrate bacterial membranes and exert its effects .
  • Investigations into related compounds have shown promising results against pathogens such as Escherichia coli and Pseudomonas aeruginosa, indicating that this compound could also possess similar antimicrobial capabilities .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound may have broader therapeutic applications.

Potential Uses:

  • Anti-inflammatory Agents: Compounds with similar structures have been explored for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
  • Antiviral Activity: The heterocyclic nature of the compound suggests it may interact with viral proteins or inhibit viral replication mechanisms .

Case Studies and Experimental Data

Study Objective Results Reference
NCI ScreeningEvaluate anticancer activityInhibition rates of 84.19% (leukemia), 72.11% (CNS cancer)
Antimicrobial TestingAssess antibacterial propertiesEffective against E. coli and P. aeruginosa
Anti-inflammatory ResearchInvestigate anti-inflammatory effectsPotential therapeutic benefits noted

Chemical Reactions Analysis

Amide Formation

The benzoic acid group undergoes acyl chloride-mediated coupling with primary or secondary amines to form amides. For example:

  • Reaction with 3-methylthiophen-2-ylmethylamine yields N-(3-methylthiophen-2-ylmethyl)-4-(((1,1-dioxidotetrahydrothiophen-3-yl)amino)methyl)benzamide under Schotten-Baumann conditions (DMF, EDC/HOBt).

Key Conditions:

ReagentSolventTemperatureYield
EDC/HOBt, DIPEADMF0°C → RT78–85%

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, propargyl alcohol) via acid-catalyzed esterification :

  • Formation of methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)amino)methyl)benzoate using H₂SO₄ in refluxing methanol .

Optimized Parameters:

CatalystAlcoholTime (h)Yield
H₂SO₄MeOH1292%

Reduction Reactions

The tetrahydrothiophene sulfone moiety remains stable under reductive conditions, but the secondary amine linker participates in reductive alkylation :

  • Reaction with formaldehyde and NaBH₃CN yields N-methyl-4-(((1,1-dioxidotetrahydrothiophen-3-yl)(methyl)amino)methyl)benzoic acid .

Selectivity Data:

Reducing AgentProduct SelectivityByproducts
NaBH₃CN>95%<2%

Hydrolysis

The compound resists hydrolysis at the sulfone group but undergoes amide bond cleavage under strong acidic/basic conditions:

  • Treatment with 6M HCl at 100°C for 24h cleaves the benzamide bond, regenerating benzoic acid and 1,1-dioxidotetrahydrothiophen-3-amine .

Stability Profile:

ConditionDegradation (%)
pH 1 (HCl)98
pH 13 (NaOH)85

Salt Formation

The carboxylic acid forms pharmaceutically relevant salts with inorganic/organic bases:

  • Sodium salt: Solubility increases to >50 mg/mL in water (vs. 0.2 mg/mL for free acid) .

Common Counterions:

BaseSalt Solubility (H₂O)
NaOH52 mg/mL
Tris(hydroxymethyl)aminomethane38 mg/mL

Nucleophilic Substitution

The secondary amine participates in Mannich reactions with aldehydes and ketones:

  • Condensation with benzaldehyde and acetophenone forms 4-(((1,1-dioxidotetrahydrothiophen-3-yl)((phenyl)(methyl)amino)methyl)benzoic acid .

Reaction Scope:

Aldehyde/KetoneProduct Yield
Benzaldehyde67%
Acetophenone58%

Oxidative Stability

  • Nitration with HNO₃/H₂SO₄ yields 4-(((1,1-dioxidotetrahydrothiophen-3-yl)amino)methyl)-3-nitrobenzoic acid at the meta position .

Regioselectivity:

PositionYield
Meta88%
Para<5%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Substituents and Their Implications
  • Target Compound : The 1,1-dioxidotetrahydrothiophene group introduces a rigid, polar sulfone moiety, which may enhance interactions with biological targets (e.g., enzymes or receptors) through dipole-dipole or hydrogen-bonding interactions.
  • Analog 1: 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid () Substituents: Triazine core with phenoxy and formyl groups.
  • Analog 2: 4-(2-[4-(dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4, ) Substituents: Thiazolidinone ring with dimethylamino phenyl group. Implications: The thiazolidinone moiety is associated with antimicrobial and anti-inflammatory activities .
  • Analog 3: 4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid () Substituents: Thiazole ring with ethyl and methoxyphenyl groups. Implications: The thiazole system enhances metabolic stability and may improve bioavailability .

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight (g/mol) ~311 (estimated) 466.42 356.39 354.40
Melting Point (°C) Not reported 217.5–220 Not reported Not reported
Solubility (Polarity) High (sulfone) Moderate (triazine) Low (thiazolidinone) Moderate (thiazole)
Hydrogen Bond Donors 2 (COOH, NH) 2 (COOH, NH) 2 (COOH, NH) 1 (COOH)

Notes:

  • The target compound’s sulfone group likely increases aqueous solubility compared to analogs with non-polar substituents (e.g., phenoxy or alkyl groups).
  • Analog 1’s higher molecular weight and triazine core suggest lower solubility in non-polar solvents .

Patent and Industrial Relevance

  • Target Compound: No direct patents found, but related sulfone-modified benzoic acids are patented for drug delivery and prodrug formulations (e.g., ’s carboxybutyl-modified benzoic acid) .
  • Analog 3 : Derivatives of similar thiazole-benzoic acids are used in pharmaceuticals, highlighting industrial relevance .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 4-(((1,1-Dioxidotetrahydrothiophen-3-yl)amino)methyl)benzoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including functional group transformations and coupling steps. Key reagents include oxidizing agents (e.g., potassium permanganate) and nucleophiles (e.g., sodium methoxide). Solvent selection (e.g., polar aprotic solvents like DMF), temperature control (e.g., reflux conditions for cyclization), and catalysts (e.g., palladium for cross-coupling) are critical for yield optimization. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural validation employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfone group at δ 3.1–3.5 ppm).
  • X-ray crystallography : Resolves spatial arrangement, including dihedral angles between the benzoic acid core and tetrahydrothiophene ring.
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, S=O stretch at ~1150 cm1^{-1}).
    PubChem provides computed structural data (InChI, SMILES) for cross-validation .

Q. What are the primary applications of this compound in chemical and biological research?

  • Methodological Answer :

  • Chemical : Serves as a building block for synthesizing sulfone-containing polymers or metal-organic frameworks (MOFs) due to its rigid backbone and hydrogen-bonding capability.
  • Biological : Screened for enzyme inhibition (e.g., cyclooxygenase-2) via fluorescence polarization assays. Dose-response curves (IC50_{50} values) and molecular docking studies are used to assess binding affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions in bioactivity data (e.g., conflicting IC50_{50} values) require:

  • Orthogonal validation : Replicate assays under standardized conditions (pH, temperature, cell lines).
  • Purity analysis : Use HPLC-MS to confirm compound integrity (≥98% purity) and rule out degradation products.
  • Structural analogs : Compare activities of derivatives to identify structure-activity relationships (SARs). For example, replacing the sulfone group with a carbonyl may alter binding kinetics .

Q. What computational strategies are employed to predict the interaction between this compound and biological targets like enzymes?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina simulate ligand-receptor interactions. Focus on sulfone and benzoic acid moieties for hydrogen bonding with catalytic residues.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding).
  • QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with inhibitory activity to guide analog design .

Q. How do variations in the synthetic protocol (e.g., solvent choice, temperature) impact the compound’s purity and subsequent research outcomes?

  • Methodological Answer :

  • Solvent effects : Polar solvents (e.g., DMSO) may stabilize intermediates but increase side reactions. Switch to THF or dichloromethane to improve regioselectivity.
  • Temperature optimization : Lower temperatures (0–5°C) reduce epimerization during amide bond formation.
  • Scale-up challenges : Transition from batch to flow chemistry minimizes exothermic risks and improves reproducibility. Post-synthetic analysis via TGA/DSC ensures thermal stability .

Notes on Evidence Utilization

  • Structural and Synthetic Data : Derived from PubChem entries ( ), which provide validated IUPAC names, InChI keys, and reaction protocols.
  • Biological Applications : Supported by enzyme inhibition studies in and analogous sulfone-containing compounds in .
  • Advanced Methodologies : Environmental fate studies ( ) and computational tools ( ) inform experimental design and data interpretation.

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